cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related imidazolidine derivatives is well-documented in the provided papers. For instance, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate is described, which involves the preparation from L-alanine and subsequent reactions to obtain various enantiomerically pure compounds . Similarly, the synthesis of 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst for the synthesis of triflouromethyl-1H-benzo[f]chromenes is reported, showcasing the versatility of imidazolidine derivatives in catalysis .
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives is characterized by a five-membered ring containing nitrogen atoms. The papers provide insights into the stereochemistry and configuration of these compounds, such as the cis and trans configurations of 2-(tert-butyl)-3-methylimidazolidin-4-ones derived from various amino acids . These configurations are crucial for the compound's reactivity and its application as a chiral auxiliary.
Chemical Reactions Analysis
Imidazolidine derivatives participate in a variety of chemical reactions. For example, the tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate is used in dipeptide synthesis and Michael additions with high diastereoselectivities . The synthesis of cis-3-alkylaziridine-2-carboxylates from the reaction of α-aminonitrile and alkyldiazoacetate also demonstrates the reactivity of related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, but they do provide data on related compounds. For instance, the enantiomeric purity and configurations of imidazolidinones are confirmed by HPLC and NMR spectroscopy, indicating the importance of analytical techniques in characterizing these compounds . The stability and reactivity of these compounds are also highlighted by their use in various synthetic applications .
Scientific Research Applications
Asymmetric Hydrolysis in Biotin Synthesis
- Research by Iriuchijima et al. (1982) demonstrated that 1,3-dibenzyl-4,5-cis-bis(alkyloxycarbonyl)-2-oxoimidazolidine (a derivative of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid) was asymmetrically hydrolyzed to form an intermediate used in the synthesis of biotin (Iriuchijima, Hasegawa, & Tsuchihashi, 1982).
Total Synthesis of Biotin
- Dai et al. (2008) achieved a practical and asymmetric process for the total synthesis of biotin starting from this compound. This process involved enantioselective alcoholysis and a palladium nanoparticles-catalyzed assembly (Dai, Wenxue, Zhao, Xiong, Sheng, & Chen, 2008).
- Chen et al. (2003) developed an efficient synthesis of d-biotin using cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid, focusing on the catalytic enantioselective reduction of meso-cyclic imide (Chen, Yuan, Dai, Kuang, & Chu, 2003).
Applications in Medicinal Chemistry
Angiotensin Converting Enzyme Inhibitors
- Hayashi et al. (1989) synthesized derivatives of (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid, which showed potent angiotensin converting enzyme (ACE) inhibitory activities (Hayashi, Nunami, Kato, Yoneda, Kubo, Ochiai, & Ishida, 1989).
Photocatalytic Applications
Photocatalytic Reduction and Degradation
- Wang et al. (2017) synthesized a coordination polymer using cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid that exhibited excellent performance in photocatalytic Cr(VI) reduction and organic pollutant degradation (Wang, Yi, Wang, & Deng, 2017).
Green Chemistry Applications
Synthesis of 1,3-Thiazolidine-4-Ones
- Nikpassand et al. (2017) used 2-Oxoimidazolidine-1,3-disulfonic acid as a catalyst for the synthesis of 1,3-thiazolidine-4-ones, demonstrating a green chemistry approach (Nikpassand, Fekri, & Taherkhorsand, 2017).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Once the mode of action is understood, the effects of the compound’s action can be studied in detail.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .
properties
IUPAC Name |
(4R,5S)-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25)/t15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMUFXXTSUEZJA-IYBDPMFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@H]([C@H](N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51591-75-4 | |
Record name | cis-1,3-Dibenzyl-2-imidazolidone-4,5-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51591-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in the synthesis of (+)-biotin?
A1: this compound serves as the starting material in this specific synthetic route for (+)-biotin []. The researchers utilize this compound as a foundation to build upon, ultimately transforming it into the target molecule through a series of chemical reactions.
Q2: What key transformation does this compound undergo in this synthetic route?
A2: The research highlights a crucial step where this compound is converted into its corresponding meso-cyclic anhydride (compound 3 in the paper) []. This anhydride then undergoes an enantioselective alcoholysis reaction, which is a key step in achieving the desired stereochemistry of the final (+)-biotin molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.